3-(2,6-Dimethyl-4-pyridyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40034-51-3 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(2,6-dimethylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-9-6-12(7-10(2)15-9)11-4-3-5-13(14)8-11/h3-8H,14H2,1-2H3 |
InChI Key |
ADHASKYQWAONSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Significance of Pyridyl Aniline Scaffolds in Modern Organic Chemistry
The fusion of a pyridine (B92270) ring and an aniline (B41778) moiety within a single molecular framework gives rise to the pyridyl-aniline scaffold, a structure of profound importance in contemporary organic chemistry. Pyridine, a nitrogen-containing heterocycle, is a fundamental building block in numerous pharmaceuticals and functional materials. chemsrc.com Its basic nitrogen atom can participate in hydrogen bonding and coordination with metal ions, influencing the molecule's solubility, and biological activity. The aniline component, an aromatic amine, serves as a versatile precursor for a vast array of chemical transformations and is a key structural motif in many dyes, polymers, and pharmaceutically active compounds.
The combination of these two entities in a pyridyl-aniline scaffold results in a molecule with unique electronic and structural characteristics. These scaffolds are often investigated for their potential in medicinal chemistry, where they can act as "privileged structures" capable of binding to multiple biological targets. chemsrc.com The specific substitution patterns on both the pyridine and aniline rings allow for fine-tuning of the molecule's steric and electronic properties, making them attractive candidates for the development of targeted therapies.
Overview of Research Trajectories for Functionalized Aromatic Amines and Heterocycles
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule hinges on the efficient preparation of its constituent pyridine (B92270) and aniline (B41778) building blocks.
The 2,6-dimethylpyridine (B142122) core is a common structural feature. The Hantzsch pyridine synthesis and its variations are classical and versatile methods for constructing the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. nih.govorgsyn.org This method involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. nih.govorgsyn.orgwikipedia.org For instance, the reaction of ethyl acetoacetate, formaldehyde, and ammonia can yield 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine, which upon oxidation and subsequent saponification and decarboxylation, provides 2,6-dimethylpyridine. orgsyn.org
Modern approaches to substituted pyridines include multi-component reactions that offer high efficiency and regioselectivity. organic-chemistry.orgijpsonline.com For example, a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols can produce highly decorated pyridine derivatives. organic-chemistry.org Functionalization of pre-existing pyridine rings is another key strategy. This can involve converting pyridines into heterocyclic phosphonium (B103445) salts, which then serve as reagents for subsequent bond-forming reactions, allowing for selective functionalization at specific positions. acs.org
Substituted anilines are crucial coupling partners. Traditional methods for their synthesis include the reduction of nitroarenes and nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org More contemporary approaches focus on transition metal-catalyzed cross-coupling reactions, which offer broader substrate scope and functional group tolerance. beilstein-journals.org For instance, unprotected ortho-bromoanilines can be coupled with various boronic esters via Suzuki-Miyaura cross-coupling. nih.gov Catalyst- and additive-free methods are also emerging, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org
Cross-Coupling Reactions for C-C and C-N Bond Formation
The pivotal step in assembling 3-(2,6-Dimethyl-4-pyridyl)aniline is the formation of the bond connecting the pyridine and aniline rings. Cross-coupling reactions are the most powerful tools for this transformation.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.govunimib.itmdpi.com In the context of synthesizing pyridyl-anilines, this would typically involve the coupling of a halogenated pyridine derivative with an aniline-derived boronic acid or ester, or vice versa. unimib.itmdpi.comresearchgate.net The development of highly active and stable palladium-N-heterocyclic carbene (NHC) precatalysts has significantly broadened the scope of Suzuki-Miyaura couplings, enabling the use of challenging substrates like 2-pyridyl ammonium (B1175870) salts. acs.orgnih.gov Micellar catalysis, using surfactants in water, has also emerged as a green and efficient alternative for these reactions. unimib.itmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.orgnih.govyoutube.comyoutube.com To synthesize this compound, this would involve coupling a halogenated 2,6-dimethylpyridine with 3-aminoaniline or a protected derivative. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgyoutube.com
Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
|---|---|---|
| Bond Formed | Carbon-Carbon | Carbon-Nitrogen |
| Pyridine Precursor | Halogenated or boronic acid/ester substituted | Halogenated |
| Aniline Precursor | Boronic acid/ester substituted or halogenated | Primary or secondary amine |
| Catalyst | Palladium complexes | Palladium complexes |
| Key Ligands | Phosphines, N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
While transition metal catalysis is dominant, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products. nih.govnih.gov One such approach involves a photosplicing reaction where two aryl groups are tethered by a temporary linker, and a photochemical reaction induces aryl fusion. nih.govwipo.int Another strategy utilizes the thermal generation of aryl radicals from triarylbismuthines, which can then react with suitable partners. beilstein-journals.org For the synthesis of biaryls, a one-pot sequence involving a Grignard reaction, dehydration, and oxidative aromatization has also been reported as a transition-metal-free process. nih.gov
Advanced Functionalization Techniques
Beyond the initial synthesis, advanced functionalization techniques can be employed to modify the this compound scaffold, allowing for the creation of a library of analogous structures. Reductive functionalization of the pyridine ring can introduce a variety of substituents. acs.org The selective activation of C-H bonds is another powerful strategy for late-stage functionalization, enabling the introduction of new functional groups without the need for pre-functionalized starting materials.
Direct C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful, atom-economical strategy for forging carbon-carbon bonds, minimizing the need for pre-functionalized starting materials. rsc.org Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to this approach. researchgate.net These methods often employ a directing group to control regioselectivity, guiding the metal catalyst to a specific C-H bond for activation.
In the context of pyridyl-aniline synthesis, the amino group of aniline or a nitrogen-containing substituent can act as a directing group. For instance, palladium-catalyzed direct C-H arylation of unprotected anilines has been achieved with high chemoselectivity, avoiding the common side reaction of N-arylation. nih.govacs.org This is often accomplished through the use of specialized cooperating ligands, such as [2,2′-bipyridin]-6(1H)-one, which facilitate the C-H cleavage step and steer the reaction towards ortho-arylation. nih.govacs.org
Similarly, the pyridine ring itself can be the target of C-H functionalization. Palladium-catalyzed diarylation of pyridines can be accomplished using a transient activator strategy, where the pyridine is temporarily converted into a more reactive N-methylpyridinium salt. nih.gov This allows for arylation at the 2- and 6-positions, followed by demethylation to yield the functionalized pyridine. nih.gov While these examples don't directly form the meta-substituted product, they illustrate the core principles that can be adapted to target different isomers through catalyst and directing group design.
Table 1: Examples of Direct C-H Functionalization Strategies
| Catalyst System | Substrates | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Pd / [2,2′-bipyridin]-6(1H)-one | Unprotected Anilines, Aryl Halides | Ligand-cooperation enables ortho-C-H activation over N-arylation. | Ortho-arylated anilines. nih.govacs.org | nih.govacs.org |
| Rh(III) | Aniline derivatives with pyrimidine (B1678525) directing group | Pyrimidine directs ortho-C-H activation for subsequent reactions. | Functionalized anilines. researchgate.netacs.org | researchgate.netacs.org |
| Pd(OAc)₂ / Cu₂O | Pyridines, Arylboronic Acids | In situ formation of a pyridinium (B92312) salt activates the pyridine ring. | 2,6-Diarylpyridines. nih.gov | nih.gov |
Radical-Mediated Reactions
Radical-mediated reactions offer an alternative pathway for constructing C-C bonds, often under mild conditions. These processes typically involve the generation of a radical species that can add to an aromatic or heteroaromatic ring. Visible-light photoredox catalysis has significantly expanded the scope of these reactions. researchgate.net
One relevant approach involves the generation of a pyridyl radical cation from a pyridinium salt, which can then undergo C-H amination with arenes. researchgate.net While this forms a C-N bond, the underlying principle of generating a reactive pyridine species that couples with an arene is applicable. A more direct analogy is the generation of an aryl radical, which can then be trapped by a pyridine derivative. For instance, visible-light-driven, cobalt-mediated reactions can generate aryl radicals from aryl bromides, which then arylate 2,2'-bipyridine (B1663995) with high selectivity. acs.org
The reactivity of N-methoxypyridinium salts towards radicals provides another powerful tool. These salts are exceptionally reactive radical traps and can participate in efficient radical chain reactions, allowing for the alkylation of the pyridine ring. nih.gov By adapting this to an aryl radical source, a pyridyl-aniline linkage could be forged. Mechanistic studies suggest that some reactions proceed via a radical mechanism, where the formation of radical intermediates is crucial for the coupling process. acs.org
Table 2: Radical-Mediated Reactions for Aryl-Heteroaryl Coupling
| Reaction Type | Key Reagents | Radical Species | Key Feature | Reference |
|---|---|---|---|---|
| Photoredox C-H Amination | Ru or Ir photocatalyst, Pyridinium salt | Arene radical cation, Pyridyl radical cation | Light-mediated generation of reactive intermediates for C-H functionalization. researchgate.net | researchgate.net |
| Cobalt-Mediated C-H Arylation | (bpy)₂CoCl₂, Zn, Visible light | Aryl radical | Uses cost-effective reagents to arylate bipyridine under ambient conditions. acs.org | acs.org |
| Radical Chain Reaction | N-Methoxypyridinium salts, Organoboranes | Alkyl radical | Pyridinium salt acts as a highly efficient radical trap. nih.gov | nih.gov |
Remote Metallation and Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a classic and powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG), typically a heteroatom-containing functional group like an amide, methoxy (B1213986), or amine, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination directs the deprotonation of the nearest ortho-position, generating a stabilized aryllithium species that can then react with an electrophile. wikipedia.org
For the synthesis of pyridyl-anilines, DoM can be applied to either ring. For example, an N-protected aniline, such as N-BOC-aniline, can be selectively lithiated at the ortho position and then coupled with a suitable pyridine-based electrophile. acs.org Conversely, a pyridine derivative bearing a DMG, such as a carboxamide or O-carbamoyl group, can be lithiated ortho to the directing group. nih.govharvard.edu A subsequent Suzuki-Miyaura cross-coupling reaction in a one-pot protocol allows for the synthesis of various azabiaryls, avoiding the often-difficult isolation of unstable pyridyl boronic acids. nih.gov
Remote metalation strategies extend this concept, allowing for functionalization at positions further away from the directing group, sometimes through intramolecular hydrogen-deuterium exchange or rearrangement processes. nih.gov These methods provide precise control over regiochemistry, making them highly valuable for constructing complex biaryl systems. wikipedia.orgharvard.edu
Table 3: Directed Ortho-Metalation (DoM) Approaches
| Substrate | Directing Group (DMG) | Base | Key Step | Outcome | Reference |
|---|---|---|---|---|---|
| Anisole | Methoxy (-OCH₃) | n-BuLi | Ortho-lithiation | Ortho-functionalized anisole. wikipedia.org | wikipedia.org |
| Pyridine Carboxamide | Amide (-CONR₂) | LDA / s-BuLi | Ortho-lithiation followed by boronation | Azabiaryl via Suzuki coupling. nih.gov | nih.gov |
| N-BOC-aniline | BOC Amide (-NHBOC) | s-BuLi / TMEDA | Ortho-lithiation | Ortho-functionalized aniline. acs.org | acs.org |
Novel Annulation and Cyclization Processes
Annulation and cyclization reactions build one of the rings directly onto a pre-existing partner, offering a fundamentally different approach to the target structure. These methods often involve a cascade of reactions where multiple bonds are formed in a single operation.
One relevant strategy is the Hantzsch pyridine synthesis, a classic method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized. orgsyn.orgnih.gov By using a suitably substituted aniline derivative within this framework, one could construct the pyridine ring onto an existing aniline core.
More modern methods utilize transition metal catalysis to achieve novel cyclizations. For example, ruthenium-catalyzed cycloisomerization of diynols can generate dienals, which then react with an amine source to form a 1-azatriene. nih.gov This intermediate undergoes a 6π-electrocyclization and dehydration to furnish a substituted pyridine with excellent regiocontrol. nih.gov Another approach involves the Rh(III)-catalyzed [3+2] annulation of aniline derivatives (bearing a directing group) with vinylsilanes, which proceeds via C-H activation followed by alkene cyclization to form indoline (B122111) structures. acs.org While not directly forming pyridines, this demonstrates the power of annulation via C-H activation. Similarly, silver-mediated annulation of 2-(2-enynyl)pyridines with amines can access indolizine (B1195054) structures through a cyclization cascade. researchgate.net These diverse cyclization strategies highlight the potential for building the heterocyclic core in the final stages of a synthesis.
Chemical Reactivity and Derivatization Studies of 3 2,6 Dimethyl 4 Pyridyl Aniline
Electrophilic Aromatic Substitution Reactions on Aniline (B41778) and Pyridine (B92270) Moieties
The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. This group directs incoming electrophiles to the ortho and para positions. However, the position para to the amino group is already substituted with the 2,6-dimethylpyridyl group. Consequently, electrophilic attack is expected to occur predominantly at the positions ortho to the amino group.
Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring less nucleophilic and thus less reactive towards electrophiles. Friedel-Crafts reactions, for example, are generally unsuccessful on pyridine rings unless they are activated by strong electron-donating groups.
Nucleophilic Substitution Pathways on the Pyridine Ring System
The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. In 3-(2,6-Dimethyl-4-pyridyl)aniline, the 4-position of the pyridine ring is substituted. Therefore, nucleophilic attack would be anticipated at the 2- and 6-positions, which are ortho to the ring nitrogen. However, these positions are sterically hindered by the methyl groups, which can impede the approach of nucleophiles.
Reactions at the Amine Nitrogen Center
The primary amino group on the aniline ring is a key site for a variety of chemical transformations.
Alkylation and Acylation Reactions
The nitrogen atom of the amino group is nucleophilic and readily undergoes alkylation and acylation reactions. ncert.nic.in Alkylation with alkyl halides can introduce alkyl groups onto the nitrogen, forming secondary and tertiary amines. ncert.nic.in Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides. ncert.nic.in This reaction, often referred to as benzoylation when using benzoyl chloride, is a common method for protecting the amino group or for synthesizing more complex amide derivatives. ncert.nic.in
Table 1: Examples of Alkylation and Acylation Reactions at the Amine Nitrogen
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| Acylation | Acid Chloride (e.g., CH₃COCl) | Amide |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide |
Reactivity of the Methyl Substituents on the Pyridine Ring
The methyl groups at the 2- and 6-positions of the pyridine ring are generally unreactive towards many reagents. However, under certain conditions, such as radical reactions or strong oxidation, they can be functionalized. For instance, reactions involving free radicals could lead to hydrogen abstraction from the methyl groups. nih.gov
Exploration of Ring-Opening and Rearrangement Mechanisms
The pyridine ring, particularly when quaternized at the nitrogen atom, can be susceptible to ring-opening reactions upon treatment with strong nucleophiles. While specific studies on the ring-opening of this compound are not extensively documented, analogous pyridinium (B92312) salts are known to undergo such transformations. Rearrangement reactions are less common for this type of biaryl system under typical laboratory conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,6 Dimethyl 4 Pyridyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-(2,6-dimethyl-4-pyridyl)aniline, offering a window into the electronic environment of each proton and carbon atom.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, as well as the methyl and amine protons.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the aniline ring appear as a multiplet in the range of δ 7.29–7.15 ppm and δ 6.84–6.62 ppm. rsc.org The two protons on the pyridine ring are observed as a singlet or a narrow multiplet around δ 6.76–6.74 ppm. rsc.org The two methyl groups attached to the pyridine ring exhibit a sharp singlet at approximately δ 2.73 ppm. rsc.org The amine (NH₂) protons of the aniline group typically present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aniline Ring Protons | 7.29–7.15 | Multiplet | 2H |
| Aniline Ring Protons | 6.84–6.62 | Multiplet | 3H |
| Pyridine Ring Protons | 6.76–6.74 | Multiplet | 2H |
| Methyl Protons (-CH₃) | 2.73 | Singlet | 6H |
Carbon (¹³C) NMR and APT for Carbon Framework Analysis
The ¹³C NMR spectrum, often coupled with Attached Proton Test (APT) experiments, provides a detailed map of the carbon skeleton of this compound. The APT experiment helps distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The ¹³C NMR spectrum in CDCl₃ shows distinct signals for all the carbon atoms in the molecule. The quaternary carbon of the aniline ring attached to the amino group resonates around δ 150.14 ppm. rsc.org The other aromatic carbons of the aniline and pyridine rings appear in the region of δ 113.29 ppm to δ 129.08 ppm. rsc.org The carbon atoms of the two methyl groups on the pyridine ring are observed at approximately δ 19.28 ppm. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-NH₂ (Aniline) | 150.14 |
| Aromatic C (Aniline/Pyridine) | 129.08 |
| Aromatic C-H (Aniline/Pyridine) | 116.38 |
| Aromatic C-H (Aniline/Pyridine) | 113.29 |
| Methyl C (-CH₃) | 19.28 |
Two-Dimensional (2D) NMR Techniques for Correlational Assignments
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aniline and pyridine ring systems.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in assigning quaternary carbons and confirming the connectivity between the aniline and pyridine rings.
Analysis of Chemical Shifts and Coupling Constants
The specific chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The electron-donating amino group on the aniline ring causes an upfield shift (lower ppm) of the ortho and para protons and carbons relative to unsubstituted benzene (B151609). Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, leading to a downfield shift (higher ppm) of the adjacent protons and carbons.
Coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the molecule. The observed coupling patterns in the aromatic regions of the ¹H NMR spectrum are consistent with the substitution patterns on both the aniline and pyridine rings.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: The aniline moiety is characterized by two distinct bands in the region of 3433-3356 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups is observed in the 2950-2850 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the carbon-nitrogen double bond in the pyridine ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
N-H Bending: The in-plane bending (scissoring) vibration of the NH₂ group is typically found around 1620 cm⁻¹.
C-N Stretching: The stretching vibration of the aryl C-N bond of the aniline group appears in the 1340-1250 cm⁻¹ region.
Interactive Data Table: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
| Asymmetric & Symmetric N-H Stretch | 3433-3356 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | >3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2950-2850 | Methyl (-CH₃) |
| C=C and C=N Stretch | 1600-1450 | Aromatic Rings |
| N-H Bend | ~1620 | Primary Amine (-NH₂) |
| Aryl C-N Stretch | 1340-1250 | Aryl Amine |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. The Raman spectrum of pyridine and its derivatives is characterized by distinct bands corresponding to ring vibrations. researchgate.net For pyridine, intense bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are assigned to ring breathing modes. researchgate.net The vibrational frequencies can be influenced by substitution on the pyridine ring. researchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed Raman bands to specific vibrational modes. researchgate.netscifiniti.com For instance, in a related pyrone compound, DFT calculations at the B3LYP/6-311G** level were used to reproduce the experimental IR and Raman spectra. scifiniti.com These calculations can help differentiate between tautomeric forms and provide a detailed understanding of the molecule's vibrational landscape. scifiniti.com
Table 1: Representative Raman Bands for Pyridine Ring Vibrations
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Ring Breathing | ~1000 |
| Ring Breathing | ~1030 |
| C-C-C in-plane bending | 293, 627, 736, 985, 993 |
| C-C-C-C torsion | 407, 536, 704, 723 |
Data derived from studies on pyridine and related heterocyclic compounds. researchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light, as well as its subsequent emission properties.
The UV-Vis spectrum of aniline and its derivatives typically shows absorption bands arising from π → π* and n → π* transitions. researchgate.net The introduction of substituents on the aromatic rings can significantly affect the position and intensity of these absorption bands. rsc.org For instance, electron-donating groups generally cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups lead to a hypsochromic (blue) shift. researchgate.net In compounds with both donor and acceptor moieties, intramolecular charge transfer (ICT) can occur, leading to distinct absorption characteristics. epa.gov The UV-Vis spectra of pyridine derivatives often exhibit characteristic bands in the region of 250 to 390 nm. researchgate.net For example, phthalocyanine (B1677752) complexes in pyridine show strong Q band absorptions between 600-750 nm. researchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Related Chromophores
| Chromophore | Solvent | λmax (nm) | Transition |
|---|---|---|---|
| Aniline | Hexane | 234, 285 | π → π* |
| 4-Aminopyridine (B3432731) | Hexane | 247 | π → π* |
| N,N-Dimethylaniline | Various | 251, 299 | π → π* |
Data compiled from various sources. rsc.orgphotochemcad.com
Fluorescence spectroscopy reveals the photoluminescence properties of a molecule after it has been excited to a higher electronic state. Molecules with rigid, planar structures and extensive π-conjugation tend to exhibit strong fluorescence. nih.gov The introduction of certain substituents can enhance or quench fluorescence. For example, BODIPY dyes with 2,6-methoxycarbonyl groups show enhanced fluorescence quantum yields in polar solvents due to the electron-withdrawing effect of the ester groups, which decreases the electron density on the core. mdpi.com Conversely, the presence of a nitro group can significantly quench fluorescence. mdpi.com The fluorescence of some compounds, such as certain furopyridine derivatives, has been observed to be in the blue region of the spectrum. researchgate.net
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states. acs.org The study of solvatochromic shifts in UV-Vis and fluorescence spectra can provide valuable information about the electronic structure of a molecule and its interactions with the solvent. acs.orgrsc.org The nature and position of substituents play a crucial role in the solvatochromic behavior. Electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer character of the electronic transitions, thereby influencing the extent of solvatochromism. researchgate.net For instance, in push-pull systems, changing the solvent polarity can significantly alter the absorption and emission wavelengths. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the mass spectra of related heterocyclic compounds, the molecular ion peak is typically observed. arkat-usa.orgchemicalbook.com The fragmentation pattern is highly dependent on the structure of the molecule, including the nature and position of substituents. arkat-usa.org For example, the fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines is influenced by the alkyl group attached to the nitrogen atom. arkat-usa.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. researchgate.net
Table 3: Illustrative Fragmentation Data for a Related Compound (2,6-dimethyl-3-hydroxypyridine)
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 123 | 100.0 | [M]⁺ |
| 94 | 20.3 | [M - CHO]⁺ |
| 82 | 5.7 | |
| 81 | 8.3 | |
| 53 | 11.1 |
Data obtained from the NIST Mass Spectrometry Data Center for 2,6-dimethyl-3-hydroxypyridine. chemicalbook.com
Computational Chemistry and Theoretical Investigations of 3 2,6 Dimethyl 4 Pyridyl Aniline
Conformational Analysis and Intramolecular Interactions
The dihedral angle, defined by the planes of the aniline (B41778) and pyridine (B92270) rings, is the primary coordinate of interest in the conformational analysis of 3-(2,6-Dimethyl-4-pyridyl)aniline. A scan of this dihedral angle would likely reveal energy minima corresponding to stable conformers and energy maxima representing the transition states between them. The steric hindrance imposed by the methyl groups at the 2 and 6 positions of the pyridine ring plays a significant role in dictating the preferred orientation of the two aromatic rings. It is anticipated that a non-planar conformation, where the two rings are twisted with respect to each other, would be the most stable arrangement to minimize steric clashes.
Intramolecular interactions, particularly hydrogen bonding, can also influence the conformational preferences. While a direct intramolecular hydrogen bond between the aniline -NH2 group and the pyridine nitrogen is sterically unlikely in the ground state due to the substitution pattern, weaker C-H···N or C-H···π interactions may contribute to the stability of certain conformations. Analysis of the electron density, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize such weak interactions.
Table 1: Hypothetical Torsional Energy Profile Data for this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.0 |
| 90 | 1.8 |
| 120 | 3.5 |
| 150 | 4.8 |
| 180 | 5.2 |
Note: This table is a hypothetical representation based on the expected steric hindrance and may not reflect actual experimental or calculated values.
Quantum Chemical Descriptors for Reactivity and Properties
Quantum chemical calculations provide a suite of descriptors that offer insights into the reactivity and electronic properties of a molecule. These descriptors are derived from the molecular orbitals and the total electron density.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO may be distributed over the pyridine ring.
Other important quantum chemical descriptors include:
Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E_HOMO).
Electron Affinity (EA): The energy released upon adding an electron, approximated by the negative of the LUMO energy (-E_LUMO).
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (IP + EA) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as (IP - EA) / 2.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule, calculated as χ² / (2η).
The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen atom, indicating a site susceptible to electrophilic attack, and a positive potential around the aniline -NH2 group, suggesting a site for nucleophilic interaction.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Ionization Potential | 5.8 |
| Electron Affinity | 1.2 |
| Electronegativity | 3.5 |
| Chemical Hardness | 2.3 |
| Electrophilicity Index | 2.66 |
Note: These values are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations.
Catalytic Applications of 3 2,6 Dimethyl 4 Pyridyl Aniline Derivatives
Role as Ligands in Homogeneous Catalysis
Derivatives of 3-(2,6-dimethyl-4-pyridyl)aniline are increasingly recognized for their utility as ligands in homogeneous catalysis. The nitrogen atom of the pyridine (B92270) ring can effectively coordinate with a variety of transition metals, while the aniline (B41778) portion can be readily modified to tune the steric and electronic properties of the resulting metal complex. This adaptability allows for the optimization of catalytic activity and selectivity in a range of chemical transformations.
Asymmetric Catalysis (e.g., Reductions, C-C Coupling)
The aniline motif, a key component of the this compound scaffold, has been successfully employed in asymmetric catalysis. While anilines typically act as N-nucleophiles in catalytic reactions, their role as C-nucleophiles in asymmetric allylic substitution has been demonstrated. For instance, an iridium catalyst has been utilized for the highly enantioselective intramolecular Friedel-Crafts-type allylic alkylation of aniline derivatives, yielding various tetrahydroisoquinolin-5-amines with excellent enantioselectivity. nih.gov
Furthermore, the direct asymmetric indolization of anilines has been achieved through an enantioselective [3+2] annulation. A chiral phosphoric acid-catalyzed system facilitates a cascade reaction between aniline derivatives and pyrazolinone ketimines, producing optically active tetrahydroindole pyrazolinones with two adjacent chiral aza-quaternary carbon centers in high yields and enantioselectivities. figshare.com These examples highlight the potential of chiral derivatives of the pyridyl-aniline scaffold in asymmetric C-C bond-forming reactions.
C-H Activation and Functionalization Reactions
The functionalization of C-H bonds is a powerful tool in organic synthesis, and pyridyl-aniline-based ligands show considerable promise in this area. The pyridine moiety itself is a common directing group for ortho-C-H activation. However, achieving selectivity at other positions can be challenging. researchgate.netrsc.org
Research into the C-H functionalization of related heterocyclic systems, such as imidazo[1,2-a]pyridines, has seen significant progress, particularly with the use of visible light-induced methods. nih.gov These studies provide a framework for the potential application of this compound derivatives in similar photocatalytic C-H functionalization reactions.
In the context of aniline derivatives, a palladium/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of anilines. This system demonstrates high efficiency and a broad substrate scope, including various substituted anilines, and operates under mild, aerobic conditions. acs.org The strategic design of ligands based on the this compound scaffold could potentially lead to catalysts with enhanced control over regioselectivity in C-H functionalization reactions.
Application in Heterogeneous Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers advantages in terms of catalyst recovery and reusability. The pyridyl-aniline scaffold can be incorporated into heterogeneous catalysts for a variety of applications.
For instance, metal-based heterogeneous catalysts are widely used for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes. mdpi.comnih.gov These reactions often involve tandem processes of reduction and condensation, where the catalyst's properties are crucial for high activity and selectivity.
In a different application, heterogeneous iridium catalysts have been developed for the hydroboration of pyridines, leading to the formation of dearomatized heterocyclic products. nsf.gov Similarly, the synthesis of quinoline (B57606) compounds from aniline and alcohols has been achieved using zeolite-based heterogeneous catalysts. rsc.org The synthesis of 2,4,6-triaryl pyridines has also been accomplished using cobalt-decorated hydrotalcite magnetic nanoparticles as a recyclable heterogeneous catalyst. orgchemres.org These examples suggest that derivatives of this compound could be effectively employed as ligands in the development of novel heterogeneous catalysts for a range of synthetic transformations.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic pathways of catalytic cycles is fundamental to the rational design of more efficient catalysts. For reactions involving pyridyl-aniline type ligands, mechanistic studies often focus on the role of the ligand in stabilizing the metal center, influencing the substrate's coordination, and facilitating key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.
In the context of C-H functionalization of imidazo[1,2-a]pyridines, mechanistic investigations have shed light on the role of photocatalysts and the generation of radical intermediates under visible light irradiation. nih.gov For the synthesis of imidazopyridines, mechanistic proposals often involve in situ imine formation followed by cyclization and aromatization steps, with the catalyst playing a key role in each stage. beilstein-journals.org
Mechanistic insights into iridium-catalyzed asymmetric allylic alkylation of anilines suggest a Friedel-Crafts-type pathway where the aniline acts as a C-nucleophile. nih.gov In the organocatalytic asymmetric indolization of anilines, a concerted π-π interaction and dual hydrogen-bond control strategy is proposed to direct the stereochemical outcome. figshare.com These studies provide a foundation for understanding and predicting the behavior of catalysts derived from the this compound scaffold.
Design of Novel Catalyst Systems based on the Pyridyl-Aniline Scaffold
The versatility of the pyridyl-aniline scaffold makes it an attractive platform for the design of novel catalyst systems with tailored properties. By modifying the substituents on both the pyridine and aniline rings, it is possible to fine-tune the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
The synthesis of novel pyrazolo[3,4-b]pyridines, for example, has been achieved through the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of a zirconium tetrachloride catalyst. mdpi.com This demonstrates the utility of amine-containing heterocyclic building blocks in constructing more complex molecular architectures with potential applications in materials science and medicinal chemistry.
The development of catalyst systems for the synthesis of imidazo[1,2-a]pyridines often involves the design of specific ligands to promote the desired reactivity. For instance, a copper(I) complex supported on magnetic nanoparticles has been used as a heterogeneous catalyst for this transformation in an aqueous medium. beilstein-journals.org The design of novel ligands based on the this compound structure could lead to the discovery of new catalysts with improved performance for a wide range of organic reactions.
Materials Science and Advanced Functional Materials Incorporating 3 2,6 Dimethyl 4 Pyridyl Aniline
Role as a Monomer in Functionalized Polymer Synthesis
The polymerization of aniline (B41778) and its derivatives is a foundational method for producing polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. cambridgescholars.comresearchgate.netwikipedia.orgrsc.org The incorporation of substituted anilines, such as 3-(2,6-Dimethyl-4-pyridyl)aniline, as monomers is a key strategy for creating functionalized polymers with tailored properties. researchgate.netresearchgate.net
Polyaniline's conductivity stems from its conjugated π-electron system along the polymer backbone. researchgate.net This conductivity can be modulated by "doping," typically with protonic acids, which alters the electronic structure and increases charge carrier density. wikipedia.orgacs.orgnih.gov The emeraldine (B8112657) salt form of PANI is its most conductive and stable state. wikipedia.orgnih.gov
When aniline derivatives are used in polymerization, the resulting polymer's properties can be significantly altered. The synthesis of PANI derivatives can be achieved through the polymerization of substituted monomers or by the post-polymerization functionalization of PANI. researchgate.netmdpi.com Using a substituted monomer like this compound in the polymerization process would directly integrate its specific functional groups (dimethyl and pyridyl) into the polymer backbone. This approach can influence the polymer's final morphology, conductivity, and processability. While the polymerization of aniline is well-documented to proceed via chemical or electrochemical oxidation, the presence of substituents can affect the reaction due to steric and inductive effects. researchgate.netresearchgate.net
Functionalizing polyaniline by incorporating substituents onto the benzene (B151609) ring is a common method to improve its properties, particularly its solubility. researchgate.net Unmodified PANI is often difficult to process due to its poor solubility in common organic solvents. researchgate.netacs.org Introducing bulky or functional groups can weaken the interchain interactions that cause low solubility, making the resulting polymer more processable. acs.orgacs.org
The specific substituents on this compound would be expected to impart distinct characteristics to a polyaniline derivative:
2,6-Dimethyl Groups: These alkyl groups on the pyridine (B92270) ring introduce steric hindrance, which can disrupt the planarity of the polymer chains. This disruption can decrease interchain packing, potentially increasing solubility.
Pyridyl Group: The pyridine ring itself is a significant functionalization. Its basic nitrogen atom can interact with dopant acids or other molecules, influencing the doping level and, consequently, the electrical properties. It can also serve as a coordination site for metal ions, opening possibilities for creating hybrid materials. nih.gov
The table below summarizes the general effects of substituents on the properties of polyaniline, providing context for the potential impact of incorporating this compound as a monomer.
| Substituent Type | General Effect on Polyaniline Properties | Potential Impact of this compound |
|---|---|---|
| Alkyl Groups | Increase solubility by reducing interchain packing; may decrease conductivity due to steric hindrance. researchgate.net | The dimethyl groups could enhance solubility in organic solvents. |
| Electron-Withdrawing Groups | Can affect the electronic properties and redox potential of the polymer. | The pyridine ring acts as an electron-accepting moiety, which would modulate the electronic structure of the polymer backbone. |
| Bulky Groups | Improve processability and solubility by increasing the distance between polymer chains. acs.org | The entire dimethyl-pyridyl group is bulky, likely improving solubility and processability. |
| Functional Groups (e.g., Pyridyl) | Introduce specific chemical reactivity, potential for post-synthesis modification, and new functionalities like metal coordination. nih.gov | The pyridyl nitrogen offers a site for protonation, hydrogen bonding, or metal complexation, enabling applications in sensors or catalysis. |
Applications in Optoelectronic Devices
Molecules with both electron-donating and electron-accepting parts are fundamental to many organic optoelectronic devices. rsc.org The aniline group in this compound serves as an effective electron donor, while the pyridine ring functions as an electron acceptor. This intramolecular donor-acceptor (D-A) structure makes it a promising candidate for materials used in OLEDs and OPVs.
In OLEDs, materials are needed to transport charge (electrons and holes) and to emit light efficiently. acs.org Pyridine-based materials are widely used as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters in OLEDs. rsc.orgrsc.orgresearchgate.net Their electron-deficient nature facilitates electron injection and transport, while their high triplet energy can prevent exciton (B1674681) quenching of the emissive dopant. rsc.orgresearchgate.net
Given its D-A structure, this compound could potentially be used as:
A Host Material: For a phosphorescent or fluorescent emitter, where it would facilitate charge transport to the emissive guest molecules.
An Emitter: The intramolecular charge transfer from the aniline to the pyridine moiety could result in light emission.
A Hole-Transporting Material (HTM): While pyridine itself is an acceptor, pyrene-pyridine integrated systems have been successfully demonstrated as HTMs. nih.gov The aniline component of the molecule is a well-known hole-transporting moiety.
The performance of OLEDs using various other pyridine derivatives is high, showcasing the potential of this class of compounds.
| Pyridine Derivative Type | Role in OLED | Reported Performance Metric | Reference |
|---|---|---|---|
| Terpyridine Derivatives | Host for Red Phosphorescent Emitter | Max. External Quantum Efficiency (EQE) of 20.9% | acs.org |
| Triphenylbenzene-Pyridine Derivatives (TpPyPB) | Electron-Transport Layer | High electron mobility and high device efficiency | researchgate.net |
| Pyrene-Pyridine Derivatives | Hole-Transporting Layer | Max. EQE of 9%, Max. Luminance of 17,300 cd/m² | nih.gov |
| Spirobifluorene-Terpyridine Derivative | Electron-Transport Layer | Green Phosphorescent OLED with Max. EQE of 22.5% | rsc.org |
In OPVs, donor and acceptor materials are required to absorb light, create excitons (electron-hole pairs), and efficiently separate these charges at a donor-acceptor interface. While specific research on this compound in OPVs is not prominent, the underlying principles of OPV materials suggest its potential. The D-A structure is crucial for creating the driving force for charge separation.
Relatedly, in the field of dye-sensitized solar cells (DSSCs), a technology similar to OPVs, pyridine rings have been successfully used as anchoring groups to bind organic dye molecules to semiconductor surfaces like NiO. researchgate.net Furthermore, pyridine-N-oxide has also been employed as an effective acceptor and anchoring group in DSSCs. rsc.org This demonstrates the utility of the pyridine moiety in photovoltaic applications, suggesting that a molecule like this compound could be explored as a component in next-generation solar cells.
Non-Linear Optical (NLO) Materials Development
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching and frequency conversion. optica.org A key strategy for designing organic NLO molecules is to create a D-π-A structure, where an electron donor and an electron acceptor are connected by a π-conjugated bridge. rsc.orgnih.gov This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and a high second-order hyperpolarizability (β), which is a measure of the NLO response. optica.orgnih.gov
The molecule this compound perfectly fits the D-π-A design paradigm:
Donor (D): The aniline group.
π-Bridge (π): The phenyl ring of the aniline and the pyridyl ring.
Acceptor (A): The electron-deficient pyridine ring.
The efficiency of such NLO chromophores is highly dependent on the strength of the donor and acceptor groups and the nature of the conjugated linker. optica.org Research on various D-A molecules confirms that this molecular architecture is highly effective for achieving significant NLO properties. rsc.orgrsc.org The investigation of donor-acceptor molecules based on aniline donors has shown promising third-order NLO effects. rsc.org Therefore, this compound is a strong candidate for development as a second or third-order NLO material.
| Molecule Class | Donor Moiety | Acceptor Moiety | NLO Property Investigated |
|---|---|---|---|
| Indacenodithiophene Derivatives | Indacenodithiophene | Various end-capped groups | First and Second Hyperpolarizability (β and γ) nih.gov |
| Isoxazolone Derivatives | N,N-dimethylaniline or Carbazole | 3-phenyl-5-isoxazolone | Third-order nonlinear absorption rsc.org |
| Stenhouse Adducts | Secondary Amine | Barbituric Acid Derivative | Second-order Hyperpolarizability (β) rsc.org |
| Substituted Aromatics | Various | Cyanovinyl | Second-order Microscopic Susceptibility (β) optica.org |
Corrosion Inhibition Studies of Related Aniline Derivatives
Aniline and its derivatives are a well-established class of organic corrosion inhibitors, primarily for metals and alloys in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the interaction of the inhibitor's electron-rich centers (such as the nitrogen atom in the amino group and the π-electrons of the benzene ring) with the vacant d-orbitals of the metal.
The effectiveness of aniline-based inhibitors is significantly influenced by the nature of the substituents on the aromatic ring.
Electron-donating groups (like -CH₃, -OCH₃, -NH₂) tend to increase the electron density on the molecule, particularly on the nitrogen atom of the amino group. This enhanced electron density facilitates stronger adsorption onto the metal surface, leading to higher inhibition efficiency. researchgate.net For instance, studies on mild steel in hydrofluoric acid have shown that p-anisidine (B42471) (PAD) and p-phenitidine (PPD), which contain electron-donating methoxy (B1213986) and ethoxy groups respectively, exhibit superior inhibition compared to unsubstituted aniline. niscpr.res.in
Electron-withdrawing groups (like -NO₂, -CN) have the opposite effect, decreasing the electron density and generally reducing the inhibition efficiency. researchgate.net
The structure of this compound contains electron-donating methyl (-CH₃) groups on the pyridine ring and an amino (-NH₂) group on the aniline ring. These features suggest it could be an effective corrosion inhibitor. The pyridine nitrogen provides an additional site for coordination with the metal surface, potentially enhancing the adsorption and protective film formation.
Research on various aniline derivatives has quantified their performance. For example, a study on mild steel in 1.0 M HCl demonstrated that newly synthesized aniline derivatives, N1-(2-nitrophenyl)ethane-1,2-diamine (M1) and N1-(2-nitrophenyl)propane-1,3-diamine (M2), achieved high inhibition efficiencies of 96.18% and 94.91%, respectively, at a concentration of 10⁻³M. derpharmachemica.com Another study investigating 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA) found an outstanding protection efficacy of 93.5% for mild steel in HCl solution at a concentration of just 0.05 mM. oup.com These findings underscore the potential of complex aniline structures in corrosion protection.
The mechanism of inhibition is often described as mixed-type, meaning the inhibitors affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these molecules typically follows established models such as the Langmuir or Temkin adsorption isotherms, which describe the relationship between the inhibitor concentration and the degree of surface coverage. niscpr.res.inderpharmachemica.com
| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| p-Anisidine (PAD) | Mild Steel | 3% HF | Not Specified | Best in study | niscpr.res.in |
| N1-(2-nitrophenyl)ethane-1,2-diamine (M1) | Carbon Steel | 1 M HCl | 10⁻³ M | 96.18 | derpharmachemica.com |
| N1-(2-nitrophenyl)propane-1,3-diamine (M2) | Carbon Steel | 1 M HCl | 10⁻³ M | 94.91 | derpharmachemica.com |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | 1 M HCl | 0.5 mM | 93.5 | oup.com |
| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | C-Steel | 0.25 M H₂SO₄ | 120 ppm | 96.5 | nih.gov |
Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials represent a class of advanced composites that combine the distinct properties of organic and inorganic components at the molecular or nanometer scale. rsc.org This integration allows for the creation of new materials with tunable properties, such as enhanced thermal stability, novel electronic or optical characteristics, and tailored mechanical strength. rsc.orgresearchgate.net
These materials are generally categorized into two classes based on the nature of the interaction between the organic and inorganic phases: rsc.org
Class I: The organic and inorganic components are linked by weak interactions, such as van der Waals forces, hydrogen bonds, or electrostatic forces.
Class II: The two phases are connected by strong, covalent or iono-covalent chemical bonds. This class offers greater stability and more profound modification of properties.
The synthesis of Class II hybrids often involves the use of organic molecules that can act as ligands or linkers, binding to inorganic centers (e.g., metal ions, metal-oxo clusters) to build extended networks. researchgate.net Nitrogen-containing heterocyclic compounds, like pyridine and its derivatives, are particularly valuable as organic linkers. Their nitrogen atoms can coordinate effectively with various metal ions, while the rest of the organic structure can be functionalized to control the geometry, porosity, and functionality of the final hybrid material.
For instance, researchers have successfully synthesized three-dimensional (3D) inorganic-organic hybrid materials using 2,6-bis(1,2,4-triazol-1-yl)pyridine (btp) as the organic ligand in combination with polyoxometalates (POMs) and various transition metal ions (Co²⁺, Cd²⁺, Ag⁺). nih.govrsc.org The resulting materials exhibited diverse and complex structures, including interpenetrated frameworks and helical networks, and showed interesting properties in luminescence, electrochemistry, and photocatalysis. nih.govrsc.org
The compound this compound is a promising candidate for designing new Class II hybrid materials. Its structure offers two key functionalities:
The pyridine nitrogen atom can act as a coordination site to bind with metal centers, similar to the btp ligand.
The **aniline amino group (-NH₂) ** provides a reactive site that can be used to form covalent bonds with other components or to be functionalized further, enabling its integration into polymeric or sol-gel networks.
Chemosensing and Recognition Systems Based on 3 2,6 Dimethyl 4 Pyridyl Aniline
General Design Principles for Fluorometric and Colorimetric Chemosensors
The design of fluorometric and colorimetric chemosensors is a cornerstone of analytical chemistry, enabling the detection of a wide array of chemical and biological species. The core principle involves the integration of a recognition moiety, which selectively binds to a target analyte, with a signaling moiety that transduces this binding event into an observable optical signal.
Fluorometric sensors are designed to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with an analyte. Common mechanisms governing these changes include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).
Colorimetric sensors , on the other hand, produce a change in color that is visible to the naked eye, making them particularly useful for rapid and on-site detection. These changes arise from alterations in the electronic structure of the sensor molecule upon binding to the analyte, which affects the absorption of light in the visible spectrum.
General Principles for Detection of Specific Analytes
The detection of specific analytes, such as metal ions and small molecules, is achieved by tailoring the recognition site of the chemosensor to have a high affinity and selectivity for the target.
For metal ion detection , ligands containing heteroatoms like nitrogen, oxygen, and sulfur are commonly incorporated into the sensor's structure. The coordination of the metal ion to this ligand can modulate the photophysical properties of the signaling unit.
Mechanisms of Ion Recognition: Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a powerful mechanism employed in the design of "off-on" fluorescent sensors. In a typical PET sensor, a fluorophore is covalently linked to a receptor containing a lone pair of electrons (e.g., an amine). In the absence of an analyte, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to a cationic analyte, the energy of its highest occupied molecular orbital (HOMO) is lowered, inhibiting the PET process and "turning on" the fluorescence.
General Approaches to Sensing of Small Organic Molecules and Biomolecules
The principles of chemosensor design are also extended to the detection of small organic molecules and larger biomolecules. This often involves creating specific binding pockets or cavities within the sensor structure that are complementary in size, shape, and chemical functionality to the target molecule. Hydrogen bonding, hydrophobic interactions, and electrostatic forces play crucial roles in the selective recognition of these analytes.
General Strategies for the Development of Functionalized Materials for Sensing Applications
To enhance the practicality and performance of chemosensors, they are often incorporated into or onto functional materials. This approach can improve sensor stability, reusability, and sensitivity.
The Role of Thin Films and 2D Materials in Sensor Design
The integration of chemosensors into thin films and two-dimensional (2D) materials like graphene and transition metal dichalcogenides offers several advantages. These platforms provide a high surface-area-to-volume ratio, which can enhance the interaction between the sensor and the analyte, leading to improved sensitivity. Functionalization of these materials with specific chemosensors allows for the creation of highly sensitive and selective sensing devices.
General Considerations for Sensitivity, Selectivity, and Detection Limits
The performance of any chemosensor is characterized by its sensitivity , selectivity , and detection limit . Sensitivity refers to the magnitude of the signal change in response to a change in analyte concentration. Selectivity is the ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. The detection limit is the lowest concentration of an analyte that can be reliably detected. Achieving high sensitivity and selectivity with low detection limits are the primary goals in the development of new chemosensing systems.
Supramolecular Chemistry and Non Covalent Interactions of 3 2,6 Dimethyl 4 Pyridyl Aniline
Hydrogen Bonding Networks in Crystalline Architectures
Detailed crystallographic studies are essential to fully elucidate the hydrogen bonding networks within the crystalline architecture of 3-(2,6-Dimethyl-4-pyridyl)aniline. The presence of both a hydrogen bond donor (the amine group of the aniline (B41778) moiety) and a hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring) within the same molecule suggests a high propensity for the formation of robust and directional hydrogen bonds. These interactions are fundamental in dictating the packing of the molecules in the crystal lattice, influencing properties such as melting point, solubility, and polymorphism.
The primary hydrogen bonding motif anticipated for this compound involves the interaction between the amine and pyridine functionalities. However, the specific geometry and connectivity of this network can vary, leading to different supramolecular synthons. For instance, molecules could assemble into linear chains, cyclic motifs, or more complex three-dimensional networks. The steric hindrance imposed by the two methyl groups on the pyridine ring would also play a crucial role in determining the preferred arrangement of the molecules.
A comprehensive analysis of the crystal structure would involve the characterization of all intermolecular hydrogen bonds, including their lengths and angles. This data, typically presented in a crystallographic information file (CIF), would provide definitive insights into the supramolecular organization.
π-π Stacking Interactions and Aromatic Stacking
The aromatic nature of both the pyridine and aniline rings in this compound makes it a prime candidate for engaging in π-π stacking interactions. These non-covalent forces, arising from the electrostatic interactions between the electron clouds of aromatic systems, are significant contributors to the stability of crystalline structures and the formation of self-assembled aggregates.
The geometry of these stacking interactions can vary, with common arrangements including face-to-face and edge-to-face (or T-shaped) orientations. The specific arrangement is often influenced by the electronic nature of the interacting rings. In the case of this compound, the electron-rich aniline ring and the relatively electron-deficient pyridine ring could lead to favorable donor-acceptor type π-π stacking.
Self-Assembly Processes and Hierarchical Structures
The ability of this compound to participate in both hydrogen bonding and π-π stacking provides the necessary toolkit for spontaneous self-assembly into well-defined hierarchical structures. In solution, under appropriate conditions of concentration and solvent, these molecules can aggregate into larger entities, ranging from simple dimers to extended oligomers and potentially to more complex, ordered nanostructures.
The process of self-assembly is a bottom-up approach to the construction of functional materials. The final morphology of the self-assembled structures is a direct consequence of the interplay between the various non-covalent interactions at the molecular level. For this compound, the directionality of the hydrogen bonds combined with the less directional but significant π-π stacking interactions could lead to the formation of anisotropic structures such as nanofibers, nanoribbons, or vesicles.
The study of these self-assembly processes often involves techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and dynamic light scattering (DLS) to visualize and characterize the resulting morphologies.
Formation of Inclusion Complexes and Host-Guest Chemistry
While the primary focus of this article is on the self-assembly of this compound, its structural features also suggest potential applications in host-guest chemistry. The molecule itself could act as a guest, fitting into the cavity of a larger host molecule, or derivatives of it could be designed to act as hosts for smaller guest species.
The formation of an inclusion complex is driven by a combination of factors, including size and shape complementarity between the host and guest, as well as specific intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyridine and aniline moieties of this compound could provide specific binding sites for a complementary host molecule.
Experimental evidence for the formation of inclusion complexes is typically obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, which can show changes in the chemical shifts of the host and guest upon complexation, and isothermal titration calorimetry (ITC), which provides thermodynamic data on the binding process.
Role in Dendrimeric Structures and Self-Organized Systems
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. The unique properties of this compound make it an attractive building block for the synthesis of dendrimers and other self-organized systems. By functionalizing the aniline or pyridine rings, this molecule can be incorporated as a branching unit or as a peripheral functional group in a dendritic structure.
The presence of the 2,6-dimethylpyridine (B142122) unit can impart specific steric and electronic properties to the resulting dendrimer, influencing its shape, solubility, and reactivity. For example, the pyridine nitrogen could be used as a coordination site for metal ions, leading to the formation of metallodendrimers with potential applications in catalysis or materials science.
The self-assembly of dendrimers built from this compound units could lead to the formation of highly ordered and functional supramolecular systems. The precise control over the molecular architecture afforded by dendritic synthesis allows for the fine-tuning of the properties of these self-organized materials.
Conclusion and Future Research Directions
Summary of Current Academic Research Achievements
Direct academic literature exclusively detailing the synthesis and properties of 3-(2,6-Dimethyl-4-pyridyl)aniline is sparse. However, significant strides in the synthesis of structurally related pyridyl-anilines provide a solid foundation for its eventual construction and study. Key achievements in the broader field that are applicable include:
Synthesis Methodologies: The establishment of robust cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions are pivotal. chemicalbook.comnih.govresearchgate.net These palladium-catalyzed methods have proven effective in forming the crucial carbon-carbon and carbon-nitrogen bonds that define the pyridyl-aniline scaffold. chemicalbook.comnih.govresearchgate.net For instance, a plausible synthetic route to this compound could involve the Suzuki coupling of a 4-halopyridine derivative with an aminophenylboronic acid, or a Buchwald-Hartwig amination between a 4-aminopyridine (B3432731) derivative and an aryl halide.
Physicochemical Properties of Analogues: Research on compounds with similar structural motifs, such as 4-aryl-2,6-di(pyridin-2-yl)pyrimidines, has revealed interesting photophysical properties, including solvatochromism and potential applications as pH sensors. nih.gov This suggests that this compound may also exhibit tunable electronic and optical properties, making it a candidate for advanced materials.
Medicinal Chemistry Precedents: The pyridine (B92270) ring is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.net Furthermore, aniline (B41778) derivatives are also prevalent in medicinal chemistry. The combination of these two moieties in this compound suggests a high potential for biological activity. Studies on other pyridyl-aniline derivatives have explored their utility as kinase inhibitors and in other therapeutic areas.
Unexplored Research Avenues and Potential Applications
The limited direct research on this compound presents a wealth of unexplored avenues and potential applications.
Materials Science: The compound's rigid, conjugated structure suggests potential applications in organic electronics. Its investigation as an organic light-emitting diode (OLED) emitter, a component in organic photovoltaics (OPVs), or as a sensor for metal ions or pH changes are promising areas of inquiry. The dimethyl substitution on the pyridine ring could enhance solubility and influence the solid-state packing, which are crucial parameters for device performance.
Medicinal Chemistry: A systematic investigation into the biological activity of this compound is warranted. Screening for activity against various kinases, a common target for pyridyl-containing compounds, could yield novel therapeutic leads. The aniline group also provides a handle for further functionalization, allowing for the creation of a library of derivatives with diverse biological profiles.
Catalysis: The nitrogen atom of the pyridine and the amino group of the aniline could act as a bidentate ligand for transition metals. The resulting metal complexes could be explored for their catalytic activity in various organic transformations. The steric hindrance provided by the two methyl groups could influence the selectivity of such catalysts.
Challenges and Opportunities in the Field of Pyridyl-Anilines
The exploration of this compound and other pyridyl-anilines is not without its challenges, which in turn present opportunities for innovation.
Selective Functionalization: A primary challenge in pyridine chemistry is the selective functionalization of the pyridine ring, particularly at the C3 and C4 positions. acs.org Developing synthetic methods that allow for precise control over the substitution pattern of the pyridyl-aniline core is a significant hurdle. Overcoming this would open up a vast chemical space for exploration.
Scalable Synthesis: While laboratory-scale syntheses using cross-coupling reactions are well-established, developing cost-effective and scalable routes for the production of this compound and its derivatives is crucial for their potential commercial applications.
Understanding Structure-Property Relationships: A significant opportunity lies in systematically studying the relationship between the molecular structure of pyridyl-anilines and their resulting properties. For example, understanding how the position of the aniline group on the pyridine ring, or the nature of substituents, affects the photophysical and biological properties will be key to designing new functional molecules.
Interdisciplinary Research Prospects
The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research.
Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists will be essential to design, synthesize, and characterize new pyridyl-aniline-based materials for electronic and photonic devices.
Chemistry and Biology: The interface of chemistry and biology will be crucial for exploring the medicinal potential of this compound class. This includes not only screening for biological activity but also understanding the mechanism of action and optimizing lead compounds.
Computational and Experimental Chemistry: Computational modeling can play a vital role in predicting the properties of new pyridyl-aniline derivatives, thus guiding synthetic efforts and accelerating the discovery process. nih.gov
Q & A
Q. What are the optimized synthetic routes for 3-(2,6-Dimethyl-4-pyridyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyridyl-aniline derivatives often involves coupling reactions between halogenated pyridines and aniline precursors. For this compound, a plausible route includes:
- Buchwald-Hartwig coupling : Using palladium catalysts to couple 4-chloro-2,6-dimethylpyridine with aniline under inert conditions. Reaction parameters like temperature (80–120°C), solvent (toluene or dioxane), and ligands (e.g., Xantphos) critically affect yield .
- Ullmann-type reactions : Copper-catalyzed coupling at higher temperatures (150–200°C), though steric hindrance from the 2,6-dimethyl groups may reduce efficiency.
Key Considerations : - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Monitor by LC-MS for intermediates and final product validation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for pyridyl protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Aromatic protons on the aniline ring show splitting patterns dependent on substitution .
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL) for structure refinement. The dimethylpyridyl group’s steric bulk may lead to challenges in crystal lattice packing, requiring slow evaporation from polar solvents (e.g., ethanol/water mixtures) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Building Block for Bioactive Molecules : The compound serves as a precursor for kinase inhibitors or antimicrobial agents. For example:
- Introduce sulfonamide or urea groups at the aniline NH₂ to enhance binding to biological targets .
- Biochemical Probes : Functionalize the pyridyl ring with fluorophores (e.g., dansyl chloride) for fluorescence-based assays targeting enzymes like cytochrome P450 .
Advanced Research Questions
Q. How can researchers address low reaction yields caused by steric hindrance from the 2,6-dimethylpyridyl group during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use bulkier ligands (e.g., DavePhos) in palladium-catalyzed couplings to mitigate steric effects.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating (e.g., 100°C for 1 hour vs. 24 hours conventionally) .
- Post-Reaction Workup : Employ scavenger resins (e.g., QuadraPure™) to remove metal catalysts, improving purity without column chromatography.
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies (B3LYP/6-311++G** basis set) to assess nucleophilic/electrophilic sites. The electron-donating methyl groups increase pyridyl ring electron density, influencing reactivity .
- Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Derivative Synthesis : Modify the aniline ring (e.g., halogenation, methoxylation) and pyridyl substituents. For example:
- Replace 2,6-dimethyl groups with trifluoromethyl to assess hydrophobicity effects on membrane permeability .
- Biological Assays :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
